molecular formula C5H2ClNO3S B8584238 5-Chloro-4-nitrothiophene-2-carbaldehyde

5-Chloro-4-nitrothiophene-2-carbaldehyde

Cat. No.: B8584238
M. Wt: 191.59 g/mol
InChI Key: BJNVYXFIMPUIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-nitrothiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C5H2ClNO3S and its molecular weight is 191.59 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H2ClNO3S

Molecular Weight

191.59 g/mol

IUPAC Name

5-chloro-4-nitrothiophene-2-carbaldehyde

InChI

InChI=1S/C5H2ClNO3S/c6-5-4(7(9)10)1-3(2-8)11-5/h1-2H

InChI Key

BJNVYXFIMPUIIA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chlorothiophene-2-carbaldehyde (2.0 g, 13.6 mmol) was added dropwise to a stirred fuming nitric acid (13 mL) cooled to −5° C. with an ice/methanol bath. When addition was complete the stirred reaction mixture was allowed to warm slowly to 5° C. over 1 hour, then it was poured into ice/water (200 mL). The precipitated solid was collected by filtration, dissolved in dichloromethane (100 mL), washed with water and the organic layer was separated and dried (MgSO4). After filtration the solvent was removed under reduced pressure and the residual brown solid was crystallised from hexane (insoluble brown material was removed by decantation of the supernatant solution), to afford title product as an off-white solid (1.51 g, 58%). 1H NMR (300 MHz, CDCl3) δ: 9.83 (1H, s), 8.20 (1H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
58%

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